molecular formula C8H14Cl2N2O B6200133 1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride CAS No. 2694729-18-3

1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6200133
CAS No.: 2694729-18-3
M. Wt: 225.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-6-methylpyridine.

    Reaction Conditions: The key step involves the introduction of a methanamine group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using reagents like formaldehyde and ammonium chloride under acidic conditions.

    Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The methanamine group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include formaldehyde, ammonium chloride, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions often involve acidic or basic environments, elevated temperatures, and specific solvents.

    Major Products: The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as (5-methoxypyridin-2-yl)methanamine, (6-methoxypyridin-2-yl)methanamine, and (5-chloro-6-methylpyridin-2-yl)methanamine share structural similarities.

    Uniqueness: The presence of the methoxy and methyl groups on the pyridine ring, along with the methanamine group, imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2694729-18-3

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.